molecular formula C13H18ClN3 B1480908 1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-12-5

1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480908
CAS No.: 2098030-12-5
M. Wt: 251.75 g/mol
InChI Key: UGJADQPJMAWBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-chloroethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H7ClN2 . It’s a type of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” are not available, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “1-(2-chloroethyl)-1H-pyrazole” consists of a pyrazole ring with a 2-chloroethyl group attached . The exact structure of “this compound” would be a more complex variant of this basic structure.


Chemical Reactions Analysis

Pyrazole compounds, including “1-(2-chloroethyl)-1H-pyrazole”, can participate in various chemical reactions. For instance, they can undergo cycloaddition reactions, free-radical polymerizations, halogenation and hydrohalogenation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chloroethyl)-1H-pyrazole” include a boiling point at 60°/0.3mm, a density of 1.19±0.1 g/cm3, and a pKa of 1.91±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of heterocyclic chemistry has extensively explored pyrazole derivatives for their utility as synthons in organic synthesis and for their significant biological activities. Studies have shown that pyrazoles can be synthesized using a variety of methods, including condensation followed by cyclization and multi-component reactions (MCRs), under different conditions such as microwave irradiation or traditional heating. These methods have facilitated the creation of pyrazole-containing compounds with potential as biological agents by enabling the annelation of different heterocyclic nuclei to pyrazoles (Dar & Shamsuzzaman, 2015).

Therapeutic Applications and Biological Activities

  • Antitumor Activity

    Imidazole derivatives, including those similar to the compound of interest, have been investigated for their antitumor properties. Certain bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing, highlighting the potential for developing new antitumor drugs based on this scaffold (Iradyan et al., 2009).

  • Neurodegenerative Disorders

    Pyrazoline derivatives have been noted for their ability to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective properties of these compounds, including their inhibition of acetylcholinesterase and monoamine oxidase, have been a focus of recent research, suggesting a promising avenue for the development of new therapeutics for these conditions (Ahsan et al., 2022).

  • Antimicrobial and Anticancer Properties

    The pyrazole scaffold has been central to the design of anti-inflammatory and antiviral drugs. Additionally, pyrazoline and imidazo[1,2-b]pyridazine derivatives have been explored for their broad spectrum of biological activities, including antimicrobial and anticancer effects, underscoring the versatility and therapeutic potential of these heterocyclic compounds (Becerra et al., 2022).

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide spectrum of biological activity , including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties . Therefore, it’s plausible that this compound could interact with multiple targets within the body.

Mode of Action

It’s known that pyrazole compounds can interact with their targets in various ways, leading to different physiological changes . For instance, some pyrazole compounds can inhibit certain enzymes, while others can bind to specific receptors, altering their function .

Biochemical Pathways

Given the broad biological activity of pyrazole compounds , it’s likely that this compound could influence multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the wide range of biological activities associated with pyrazole compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Pyrazole compounds can be hazardous. For example, “1-(2-chloroethyl)-1H-pyrazole” is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

Research into pyrazole compounds is ongoing, with many potential applications in medicine, agriculture, materials science, and catalysis . Future research will likely continue to explore the synthesis, properties, and applications of new pyrazole derivatives.

Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially lead to therapeutic effects in neurological disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, by binding to acetylcholinesterase, this compound inhibits its activity, resulting in increased levels of acetylcholine in the synaptic cleft . Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as improved cognitive function and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of this compound to more hydrophilic metabolites . These metabolites are then conjugated with glucuronic acid or glutathione, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound play a significant role in directing it to specific organelles . For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

1-(2-chloroethyl)-6-cyclohexylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJADQPJMAWBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.